molecular formula C12H11ClN2O2 B13865693 5-Chloro-6-methyl-2-[2-(methyloxy)phenyl]-4(1H)-pyrimidinone

5-Chloro-6-methyl-2-[2-(methyloxy)phenyl]-4(1H)-pyrimidinone

Cat. No.: B13865693
M. Wt: 250.68 g/mol
InChI Key: SLZZSJFOLHYJLA-UHFFFAOYSA-N
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Description

5-Chloro-6-methyl-2-[2-(methyloxy)phenyl]-4(1H)-pyrimidinone is an organic compound with a complex structure that includes a pyrimidinone core substituted with chloro, methyl, and methyloxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-methyl-2-[2-(methyloxy)phenyl]-4(1H)-pyrimidinone typically involves a series of organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of chloro and methyloxyphenyl derivatives in the presence of a base to facilitate the formation of the pyrimidinone ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency in the product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-methyl-2-[2-(methyloxy)phenyl]-4(1H)-pyrimidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidinones .

Scientific Research Applications

5-Chloro-6-methyl-2-[2-(methyloxy)phenyl]-4(1H)-pyrimidinone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-6-methyl-2-[2-(methyloxy)phenyl]-4(1H)-pyrimidinone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-6-methyl-2-phenyl-4(1H)-pyrimidinone
  • 5-Chloro-6-methyl-2-(methyloxy)phenyl-4(1H)-pyrimidine

Uniqueness

5-Chloro-6-methyl-2-[2-(methyloxy)phenyl]-4(1H)-pyrimidinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H11ClN2O2

Molecular Weight

250.68 g/mol

IUPAC Name

5-chloro-2-(2-methoxyphenyl)-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C12H11ClN2O2/c1-7-10(13)12(16)15-11(14-7)8-5-3-4-6-9(8)17-2/h3-6H,1-2H3,(H,14,15,16)

InChI Key

SLZZSJFOLHYJLA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)C2=CC=CC=C2OC)Cl

Origin of Product

United States

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